7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
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Overview
Description
7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H22O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-4-propyl-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one may exhibit unique properties due to the presence of the propyl group at the 4-position. This structural variation can influence its chemical reactivity, biological activity, and potential applications. For instance, the propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
7-methyl-5-phenacyloxy-4-propylchromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-19-11-14(2)10-18(21(16)19)24-13-17(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
InChI Key |
AVNXQTHDGKMUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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